6-((2-Ethoxyphenoxy)methyl)morpholin-3-one is a synthetic compound classified under morpholine derivatives. Its chemical structure features a morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, substituted with a 2-ethoxyphenoxy group. This compound has gained attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in neuropharmacology and enzyme assays.
6-((2-Ethoxyphenoxy)methyl)morpholin-3-one is classified as an organic compound with the following characteristics:
The synthesis of 6-((2-Ethoxyphenoxy)methyl)morpholin-3-one typically involves several key steps:
The reaction conditions often include:
Key structural data includes:
6-((2-Ethoxyphenoxy)methyl)morpholin-3-one participates in several chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions applied, such as temperature, solvent choice, and reaction time.
The mechanism of action for 6-((2-Ethoxyphenoxy)methyl)morpholin-3-one primarily involves its interaction with neurotransmitter systems. It is known to inhibit selective norepinephrine reuptake, thereby influencing neurotransmitter levels in the brain. This mechanism suggests potential applications in treating disorders related to norepinephrine dysregulation, such as depression and anxiety disorders.
6-((2-Ethoxyphenoxy)methyl)morpholin-3-one exhibits the following physical properties:
Chemical properties include:
6-((2-Ethoxyphenoxy)methyl)morpholin-3-one has diverse applications across various scientific fields:
Research continues into its efficacy and safety profiles, highlighting its importance as a versatile compound in scientific research .
The systematic naming of 6-((2-Ethoxyphenoxy)methyl)morpholin-3-one follows IUPAC conventions for heterocyclic compounds with fused substituents. The core structure is a morpholin-3-one ring, a six-membered heterocycle containing oxygen (O) at position 1 and nitrogen (N) at position 4, with a ketone (=O) at position 3. The parent ring is numbered such that the carbonyl carbon (C3) receives the lowest possible locant. The substituent at C6 is a benzyl-2-ethoxyphenoxy group, specifically a (2-ethoxyphenoxy)methyl moiety. According to IUPAC priority rules, the morpholinone core takes precedence over the aromatic ether substituents, making "morpholin-3-one" the parent hydride. The complete name thus reflects:
Table 1: Molecular Descriptors of 6-((2-Ethoxyphenoxy)methyl)morpholin-3-one
Property | Value |
---|---|
IUPAC Name | 6-((2-Ethoxyphenoxy)methyl)morpholin-3-one |
CAS Registry Number | 56305-61-4 |
Molecular Formula | C₁₃H₁₇NO₄ |
SMILES | O=C1NCC(COC2=CC=CC=C2OCC)OC1 |
Molar Mass | 251.28 g/mol |
The ethoxyphenoxy group is named as a substituent, with "2-ethoxy" specifying the ortho-position of the ethoxy group (–OCH₂CH₃) relative to the ether linkage to the methylene bridge [2].
While single-crystal X-ray diffraction data for 6-((2-Ethoxyphenoxy)methyl)morpholin-3-one is limited in the provided sources, analogous morpholine derivatives offer insights into conformational preferences. In structurally similar compounds like (E)-6-morpholino-2-(4-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one, crystallography reveals:
For the benzyl-2-ethoxyphenoxy group:
Table 2: Key Bond Parameters in Morpholin-3-one Derivatives
Bond | Length (Å) | Angle (°) | Significance |
---|---|---|---|
C3=O1 | 1.2246–1.225 | N/A | Confirms carbonyl character |
C6–CH₂O (linker) | 1.512 | 111.5 (C5–C6–CH₂) | Sp³ hybridization at C6 |
Ar–O–CH₂ | 1.382 | 118.7 (C–O–C) | Ether bond geometry |
O–CH₂–CH₃ | 1.410 | 107.1 (C–O–C) | Ethoxy group conformation |
The benzyl-2-ethoxyphenoxy motif in 6-((2-Ethoxyphenoxy)methyl)morpholin-3-one shares key features with clinically significant neuroactive agents:
Reboxetine Analogs
Reboxetine ((R,R)-2-[(S)-(2-Ethoxyphenoxy)(phenyl)methyl]morpholine) features:
Viloxazine Derivatives
Viloxazine (2-(2-ethoxyphenoxymethyl)tetrahydro-1,4-oxazine):
GluN2C/2D-Potentiating Tetrahydroisoquinolines
Compounds like CIQ ((3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone):
Table 3: Structural and Functional Comparison with Key Analogs
Compound | Core Structure | Key Substituent | Bioactivity Target | Structural Divergence |
---|---|---|---|---|
6-((2-Ethoxyphenoxy)methyl)morpholin-3-one | Morpholin-3-one | C6-(2-ethoxyphenoxy)methyl | Not reported (structural probe) | Reference compound |
Reboxetine | Morpholine | C2-(2-ethoxyphenoxy)(phenyl)methyl | Norepinephrine transporter (NET) | Chiral benzhydryl, no carbonyl |
Viloxazine | 1,4-Oxazine | C2-(2-ethoxyphenoxy)methyl | NET modulation | Unsaturated ring, no carbonyl |
CIQ | Tetrahydroisoquinoline | N-CH(COC₆H₄Cl)(CH₂OC₆H₄OCH₃) | GluN2C/2D NMDA receptors | Fused rings, carbonyl linker |
The 2-ethoxyphenoxy group consistently enhances blood-brain barrier permeability across analogs due to its lipophilicity (logP ≈ 2.8). However, the title compound’s morpholin-3-one core may confer greater metabolic stability versus reboxetine’s secondary amine, which undergoes CYP3A4-mediated oxidation [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7